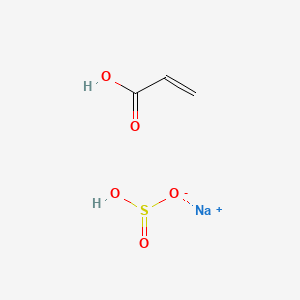
sodium;hydrogen sulfite;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;hydrogen sulfite;prop-2-enoic acid is a chemical compound with the systematic name 2-Propenoic acid, telomer with sodium hydrogen sulfite, sodium salt. It is commonly used in various industrial and commercial applications due to its unique chemical properties. The compound is known for its ability to act as a polymer and is often utilized in the production of detergents, cleaning agents, and other household products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydrogen sulfite;prop-2-enoic acid typically involves the telomerization of 2-Propenoic acid with sodium sulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired telomer. The process involves the use of initiators and specific reaction temperatures to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The industrial process also involves purification steps to remove any impurities and achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
sodium;hydrogen sulfite;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
sodium;hydrogen sulfite;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a polymerization agent in the synthesis of various polymers.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of detergents, cleaning agents, and other household products.
Mecanismo De Acción
The mechanism of action of sodium;hydrogen sulfite;prop-2-enoic acid involves its ability to form polymers. The compound interacts with various molecular targets, leading to the formation of long polymer chains. These polymers can then be used in various applications, such as in detergents and cleaning agents .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, telomer with sodium sulfite (11), sodium salt: Similar in structure but with a methyl group substitution.
Acrylic acid sodium hydrogen sulfite telomer sodium salt: Another similar compound with slight variations in the molecular structure.
Uniqueness
sodium;hydrogen sulfite;prop-2-enoic acid is unique due to its specific telomerization process and the resulting polymer properties. Its ability to form stable polymers makes it highly valuable in various industrial applications .
Propiedades
Número CAS |
66019-18-9 |
|---|---|
Fórmula molecular |
C3H5NaO5S |
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
sodium;hydrogen sulfite;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.Na.H2O3S/c1-2-3(4)5;;1-4(2)3/h2H,1H2,(H,4,5);;(H2,1,2,3)/q;+1;/p-1 |
Clave InChI |
PXICJHCWSGDEQB-UHFFFAOYSA-M |
SMILES |
C=CC(=O)O.OS(=O)[O-].[Na+] |
SMILES canónico |
C=CC(=O)O.OS(=O)[O-].[Na+] |
Key on ui other cas no. |
68479-09-4 66019-18-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















